4,4'-Dibromobenzophenone
Overview
Description
4,4’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O. It is a derivative of benzophenone, where two bromine atoms are substituted at the para positions of the phenyl rings. This compound is known for its pale orange to pale brown solid form and is slightly soluble in chloroform and methanol .
Mechanism of Action
Target of Action
4,4’-Dibromobenzophenone is a type of symmetric diphenyl ketone Symmetric diphenyl ketones are important organic synthesis intermediates and have wide applications in the fields of medicine, pesticides, and high polymer materials .
Mode of Action
It is known to be used in the synthesis of high molecular weight poly (p-phenylene) derivatives via a palladium-catalyzed polycondensation reaction . This suggests that it may interact with its targets through a similar mechanism, contributing to the formation of complex polymeric structures.
Biochemical Pathways
Given its role in the synthesis of high molecular weight poly (p-phenylene) derivatives , it can be inferred that it may influence the pathways related to polymer synthesis and degradation.
Pharmacokinetics
Its solubility profile indicates that it is soluble in ethanol, 2-propanol, acetone, and toluene, and miscible with water . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.
Result of Action
Given its use in the synthesis of high molecular weight poly (p-phenylene) derivatives , it can be inferred that it may contribute to the formation of these complex structures at the molecular level.
Action Environment
It is known to be light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dibromobenzophenone can be synthesized through various methods. One common method involves the reaction of 4-bromobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, resulting in the formation of 4,4’-Dibromobenzophenone .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromobenzophenone often involves the use of palladium-catalyzed polycondensation reactions. This method allows for the synthesis of high molecular weight poly(p-phenylene) derivatives, which are valuable in various applications .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzophenones with various functional groups.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Oxidation Reactions: Products include oxidized benzophenone derivatives.
Scientific Research Applications
4,4’-Dibromobenzophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including polymers and other specialty chemicals.
Comparison with Similar Compounds
4,4’-Dibromobenzophenone can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: Similar structure but with chlorine atoms instead of bromine.
4,4’-Difluorobenzophenone: Contains fluorine atoms, leading to different reactivity and properties.
4,4’-Dimethylbenzophenone: Substituted with methyl groups, affecting its chemical behavior.
Uniqueness: The presence of bromine atoms in 4,4’-Dibromobenzophenone imparts unique reactivity and properties compared to its chlorinated, fluorinated, or methylated counterparts. Bromine atoms are larger and more polarizable, influencing the compound’s interactions and reactivity .
Properties
IUPAC Name |
bis(4-bromophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABNOYDEODDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192919 | |
Record name | 4,4'-Dibromobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3988-03-2 | |
Record name | 4,4′-Dibromobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3988-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dibromobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dibromobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dibromobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dibromobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 4,4'-Dibromobenzophenone?
A1: this compound has the molecular formula C13H8Br2O and a molecular weight of 340.02 g/mol. Spectroscopic data, including infrared, ultraviolet, 1H and 13C nuclear magnetic resonance, and mass spectra, have been reported for this compound and its N-phenyl derivatives. []
Q2: How is the crystal structure of this compound characterized?
A2: The crystal structure of this compound has been determined at 293 K and 103 K. It was found to be isostructural with 4,4'-diiodobenzophenone but not with the dichloro derivative. No phase transition was observed within this temperature range. []
Q3: Can you describe the energy transfer dynamics observed in this compound systems?
A3: this compound (DBBP) has been extensively studied as a donor molecule in energy transfer experiments. Research using DBBP doped into polystyrene films, with 1,4-dibromonaphthalene (DBN) as an acceptor, revealed a fractal dimension of 2.4 for the donor-acceptor system, highlighting the impact of the polymer matrix on energy transfer dynamics. [] Further investigations in choleic acid crystals showed that energy transfer efficiency in DBBP/DBN systems is limited by single-range interactions, with trapping being diffusion-limited. Notably, the energy transfer rate in choleic acid crystals was 15 times slower compared to polystyrene, attributed to the larger intermolecular distances imposed by the choleic acid lattice. [, , ]
Q4: What insights have been gained from studying the low-frequency Raman spectra of this compound?
A4: Studies on the low-frequency Raman spectra of this compound single crystals at various temperatures, coupled with far-infrared spectra analysis, allowed for the assignment of lattice vibrations. These assignments were supported by lattice dynamics calculations. Additionally, the research revealed an unusual temperature dependence of certain bands, attributed to dephasing relaxation processes. [, ]
Q5: Has this compound been investigated for its photocatalytic properties?
A5: Yes, recent research has explored the use of this compound as a modifier for carbon nitride materials. Specifically, its application in photocatalytic propylene epoxidation with O2, in conjunction with TS-1, has been investigated. []
Q6: Are there any known applications of this compound in polymer synthesis?
A6: this compound serves as a valuable monomer in various polymerization reactions. It is a key component in synthesizing poly(aryl ether)s, poly(aryl ketone)s, and poly(aryl benzile)s through palladium-catalyzed polycondensation reactions with specific aromatic monomers containing functional groups. [] Additionally, it has been utilized in the synthesis of Fluorene-based poly(imino ketone)s containing polyhedral oligomeric silsesquioxane (POSS), resulting in polymers with improved thermal stability. [] Furthermore, its reaction with 4,4'-(9-fluorenylidene)dianiline leads to the formation of fluorene-based poly(imino ketone) with fluorine atoms in the side chains, exhibiting interesting optical properties and potential applications in organic photoelectric materials. []
Q7: What is the environmental impact of this compound and its degradation product?
A7: this compound is a known degradation product of the acaricide bromopropylate. Studies have identified this compound, alongside bromopropylate and its other degradation product 4,4'-dibromobenzilic acid, as contaminants in river sediments, particularly those affected by point source emissions. [] Additionally, analytical methods have been developed to detect residues of bromopropylate and its degradation products in honey, highlighting potential concerns for human health and the importance of monitoring these compounds in food products. []
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